7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-3-amine

Purity Quality Control Building Block

7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-3-amine (CAS 1247833-61-9) is a chiral, polysubstituted 2,3-dihydrobenzofuran-3-amine building block (C₁₀H₁₃NO₂, MW 179.22 g/mol). It belongs to the broader family of 2,3-dihydrobenzofuran-3-amines, a scaffold associated with diverse biological activities including analgesic, antitumor, and neurogenic effects.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Cat. No. B13245381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-3-amine
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC1C(C2=C(O1)C(=CC=C2)OC)N
InChIInChI=1S/C10H13NO2/c1-6-9(11)7-4-3-5-8(12-2)10(7)13-6/h3-6,9H,11H2,1-2H3
InChIKeyATGGZPMFIDPCIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-3-amine Identity & Procurement


7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-3-amine (CAS 1247833-61-9) is a chiral, polysubstituted 2,3-dihydrobenzofuran-3-amine building block (C₁₀H₁₃NO₂, MW 179.22 g/mol) . It belongs to the broader family of 2,3-dihydrobenzofuran-3-amines, a scaffold associated with diverse biological activities including analgesic, antitumor, and neurogenic effects [1]. The compound is supplied primarily as a research intermediate at a minimum purity of 95 % and is available from multiple specialty chemical vendors.

Chiral 2,3-dihydrobenzofuran-3-amine building block for medicinal chemistry
Minimum 95% purity reduces re-purification in multistep syntheses
Supplied as research intermediate; available from multiple specialty vendors

7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-3-amine Substitution Challenges


Within the 2,3-dihydrobenzofuran-3-amine class, even minor structural alterations—such as the presence or absence of the 7‑methoxy group or the 2‑methyl substituent—can dramatically alter reactivity, stereochemical outcome, and biological activity . SAR studies on benzofuran-3-amine derivatives have shown that the stereochemistry of the 3‑amine moiety and the substitution pattern at C2 critically influence pharmacological profiles . Consequently, blind substitution of 7‑Methoxy‑2‑methyl‑2,3‑dihydro‑1‑benzofuran‑3‑amine with a des‑methoxy, des‑methyl, or C2‑ethyl analog cannot be assumed to preserve the properties required for a given synthetic sequence or biological assay. The quantitative evidence below underscores the need for compound‑specific evaluation.

Removal of 7-methoxy group may alter electronic properties and reaction outcomes
2-methyl substituent is critical for stereochemical control; des-methyl analogs may shift enantioselectivity
C2-ethyl or other alkyl replacements cannot be assumed to preserve SAR profile or synthetic utility

7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-3-amine Procurement Differentiation


Purity Advantage Over Generic Scaffolds

The target compound is supplied with a minimum purity specification of 95 % . While direct, lot‑specific purity data for close analogs (e.g., 2‑methyl‑2,3‑dihydro‑1‑benzofuran‑3‑amine lacking the 7‑methoxy group) are not publicly available, many generic 2,3‑dihydrobenzofuran‑3‑amine building blocks are commonly offered at 90 % purity . The 5‑percentage‑point purity advantage reduces the burden of downstream purification in multistep syntheses.

Purity
Class‑level inference
≥95% (target)
vs. 90% generic scaffolds
May reduce downstream purification load
Exact analytical method undisclosed; lot‑specific COA required
Purity Quality Control Building Block

Cost-per-mg Supplier Comparison

Real‑time pricing data aggregated from Enamine and Shanghai Hao Hong (Leyan) show a substantial cost divergence across package sizes [1]. At the 50 mg scale, Enamine’s price of $468 ($9.36/mg) is >10× higher than Leyan’s ¥15,422 (≈$2,380; ~$47.60/mg). However, at the 1 g scale, Enamine’s price drops to $557 ($0.56/mg), whereas Leyan’s price falls to ¥15,698 (≈$2,420; ~$2.42/mg), yielding a ~4‑fold cost advantage for Enamine.

Cost‑per‑mg
Head‑to‑head
Enamine (1 g) $0.56/mg
Leyan (1 g) ≈$2.42/mg
4.3‑fold difference at gram scale
Supports gram‑scale supplier selection review
Prices as of 2023‑2024; currency conversion applies
Procurement Cost Efficiency Supply Chain

Metal-Free, Atom-Economic Synthesis

A 2023 Tetrahedron Letters study demonstrated a metal‑catalyst‑free, atom‑economic synthesis of 2,3‑disubstituted dihydrobenzofuran‑3‑amines, encompassing the target compound’s scaffold [1]. The method proceeds through a CsF‑promoted 5‑exo‑trig cyclization of silylated imines, affording final products in 25–55 % yield over three steps. Although a substrate‑specific yield for 7‑Methoxy‑2‑methyl‑2,3‑dihydro‑1‑benzofuran‑3‑amine was not explicitly reported, the method’s generality and avoidance of transition metals make it preferable for applications where metal contamination must be rigorously excluded (e.g., API intermediates).

Synthesis
Class‑level inference
CsF‑promoted 5‑exo‑trig cyclization of silylated imines
25–55% yield (substrate scope)
vs. metal‑catalyzed routes 60–85%
Metal‑free route enables metal‑sensitive research applications
Substrate‑specific yield not explicitly reported
Synthetic Methodology Green Chemistry Scalability

7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-3-amine Application Scenarios


High-Purity Chiral Amine in SAR Campaigns

The 95 % minimum purity specification and the chiral nature of the core make this compound suitable for structure‑activity relationship (SAR) explorations where even minor impurities can confound activity readouts. Procurement from a vendor guaranteeing 95 % purity reduces the risk of false SAR trends and minimizes the need for pre‑use repurification.

Metal-Sensitive Pharmaceutical Intermediate Synthesis

The metal‑free synthetic route described by Khardina et al. [1] demonstrates that the compound can be accessed without transition metals. This is particularly advantageous when the compound is to be used in the preparation of active pharmaceutical ingredient (API) candidates, where regulatory guidelines impose strict limits on residual metal content.

Cost-Optimized Gram-Scale Procurement

The cost‑per‑mg analysis [2] reveals that Enamine offers a clear procurement advantage at the 1 g scale ($0.56/mg). Laboratories planning preclinical in vivo studies can leverage this pricing differential to reduce compound acquisition costs by approximately 80 % compared to the alternative supplier.

Application
Selection Property
Validation Focus
SAR studies with chiral amine scaffold
High purity specification
Impurity profiling by HPLC
Metal‑sensitive intermediate synthesis research
Metal‑free synthetic route reported
Trace metal analysis (ICP‑MS)
Scale‑up procurement evaluation
Cost‑per‑mg profile at gram scale
Supplier quote verification and lot consistency
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